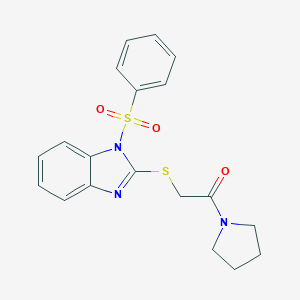
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide, commonly known as MDB or Methylenedioxybenzamide, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.26 g/mol.
Wirkmechanismus
MDB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes. By inhibiting these enzymes, MDB reduces inflammation and pain. MDB also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
MDB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also soluble in organic solvents, making it easy to work with in the lab. However, MDB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals in experiments. It is also relatively expensive compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several potential future directions for research on MDB. One direction is to study its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models, but more research is needed to determine its effectiveness in humans. Finally, more research is needed to determine the safety and efficacy of MDB in humans. Clinical trials are needed to determine its potential as a therapeutic agent for various conditions.
Synthesemethoden
MDB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylbenzoic acid with 1,3-benzodioxole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield MDB. Other methods include the reaction of 3,5-dimethylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
MDB has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-10-5-11(2)7-12(6-10)16(18)17-13-3-4-14-15(8-13)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MGAVUSXOADPWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270112.png)






![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)


![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)